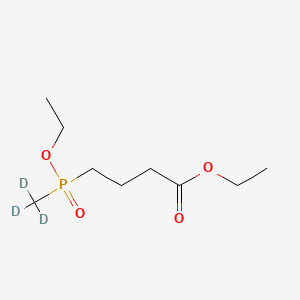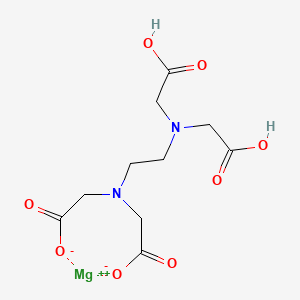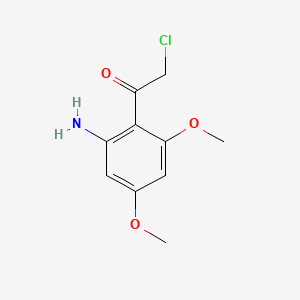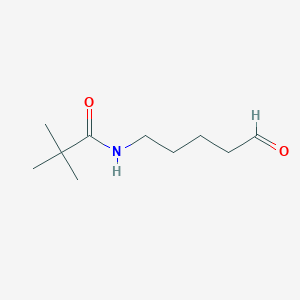![molecular formula C12H10Br2N4O2S B13831619 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxyl, and thiazole groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-3,5-dibromobenzaldehyde with 4-methyl-1,3-thiazole-5-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the imine and thiazole moieties, leading to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the imine group can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring.
Scientific Research Applications
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-amino-3,5-dibromobenzaldehyde: Shares the dibromo and amino functional groups but lacks the thiazole and carboxamide moieties.
4-methyl-1,3-thiazole-5-carboxamide: Contains the thiazole and carboxamide groups but lacks the dibromo and amino functionalities.
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]benzamide: Similar structure but with a benzamide group instead of the thiazole moiety.
Uniqueness
The uniqueness of 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dibromo and thiazole moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H10Br2N4O2S |
|---|---|
Molecular Weight |
434.11 g/mol |
IUPAC Name |
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10Br2N4O2S/c1-5-10(21-12(15)17-5)11(20)18-16-4-6-2-7(13)9(19)8(14)3-6/h2-4,19H,1H3,(H2,15,17)(H,18,20)/b16-4+ |
InChI Key |
OQJAUKCZBJWWIG-AYSLTRBKSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



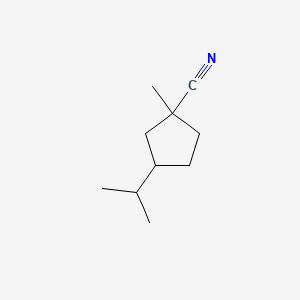
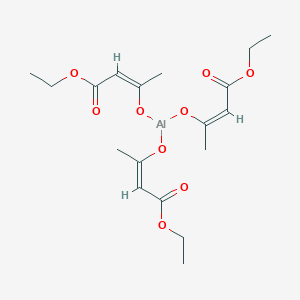
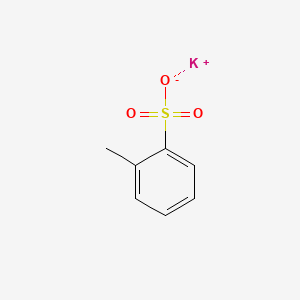
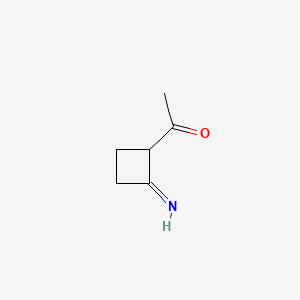
![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
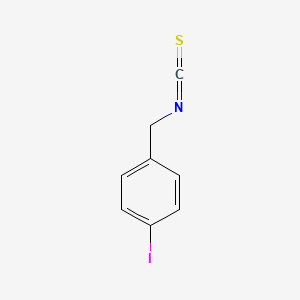
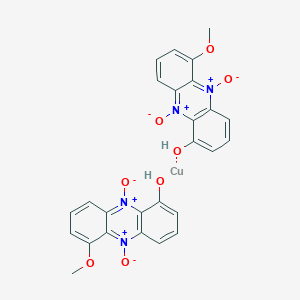

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
